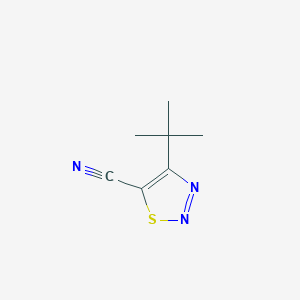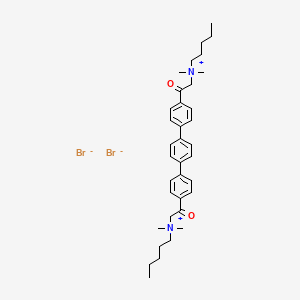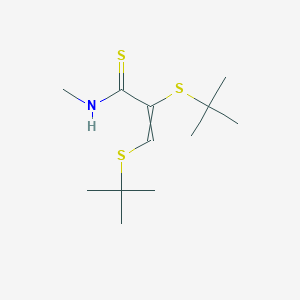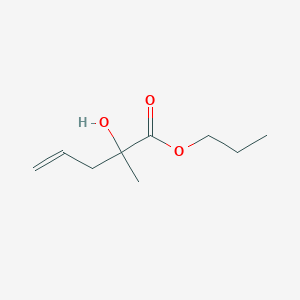![molecular formula C14H9F6P B14466954 Bis[3-(trifluoromethyl)phenyl]phosphane CAS No. 65796-64-7](/img/structure/B14466954.png)
Bis[3-(trifluoromethyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(trifluoromethyl)phenyl]phosphane is a chemical compound known for its unique properties and applications in various fields. It is a phosphine ligand that contains two 3-(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is widely used in organic synthesis, particularly in catalytic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trifluoromethyl)phenyl]phosphane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure consistent quality and yield. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(trifluoromethyl)phenyl]phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphines. These products have various applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
Bis[3-(trifluoromethyl)phenyl]phosphane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bis[3-(trifluoromethyl)phenyl]phosphane involves its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal centers through the phosphorus atom, facilitating various catalytic processes. The trifluoromethyl groups enhance the stability and reactivity of the complexes, making them effective in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
- Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphine
- Bis(3,5-bis(trifluoromethyl)phenyl)(2,6-bis(isopropoxy)-3,6-dimethoxybiphenyl-2-yl)phosphine
Uniqueness
Bis[3-(trifluoromethyl)phenyl]phosphane is unique due to its specific structure, which provides enhanced stability and reactivity in catalytic reactions. The presence of trifluoromethyl groups increases the electron-withdrawing ability, making it a highly effective ligand in various chemical processes .
Propriétés
Numéro CAS |
65796-64-7 |
|---|---|
Formule moléculaire |
C14H9F6P |
Poids moléculaire |
322.18 g/mol |
Nom IUPAC |
bis[3-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H |
Clé InChI |
SLEAUGLJRCPRES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)PC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)












